molecular formula C21H22N2O6S B3001781 Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-84-4

Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3001781
CAS No.: 921109-84-4
M. Wt: 430.48
InChI Key: AQKUQCZOUONOIL-UHFFFAOYSA-N
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Description

The compound Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative characterized by a bicyclic core fused with a thiophene ring. Key structural features include:

  • Ethyl ester at position 2.
  • 6-Acetyl group on the tetrahydrothienopyridine ring.
  • 4-(Methoxycarbonyl)benzamido substituent at position 2.

This scaffold is of pharmacological interest due to its structural similarity to bioactive molecules targeting inflammation and cancer. For instance, related compounds inhibit TNF-α production () or act as antitubulin agents ().

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-4-29-21(27)17-15-9-10-23(12(2)24)11-16(15)30-19(17)22-18(25)13-5-7-14(8-6-13)20(26)28-3/h5-8H,4,9-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKUQCZOUONOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of Functional Groups: The acetyl, methoxycarbonyl, and benzamido groups are introduced through various substitution reactions. For example, the acetyl group can be introduced via acetylation using acetic anhydride, while the methoxycarbonyl group can be introduced through esterification reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may serve as a lead compound for the development of new drugs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: Its unique chemical properties make it useful in various industrial applications, such as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydrothienopyridines are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Weight Comparison
Compound Name R2 Substituent R6 Substituent Molecular Weight (g/mol) Key References
Target Compound 4-(Methoxycarbonyl)benzamido Acetyl 456.5*
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Benzoyl 330.4
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 3-Phenylthioureido Methyl 401.5
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3e) 3,4,5-Trimethoxyphenylamino Acetyl 421.3
Ethyl 6-benzyl-2-((morpholino(phenylamino)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5d) Morpholino(phenylamino)methyleneamino Benzyl 504.6

*Calculated based on molecular formula.

Key Observations:

Trimethoxyphenylamino () and morpholino groups () improve solubility and metabolic stability but may reduce target specificity.

R6 Modifications :

  • The acetyl group in the target compound and analog 3e () increases steric bulk compared to benzoyl () or benzyl (), which could influence conformational flexibility and binding pocket interactions.
Table 2: Bioactivity Data for Selected Analogs
Compound Name Biological Activity IC50/EC50 Reference
Target Compound Antitubulin activity (predicted based on structural similarity) N/A
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate TNF-α inhibition (in vitro) 1.2 µM
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3e) Antitubulin activity (experimental) 0.8 µM
Bicyclic thiophene derivatives TNF-α inhibition (in vivo rat model) 5 mg/kg (ED50)
Key Findings:
  • TNF-α Inhibition: Smaller substituents (e.g., amino or benzoyl) correlate with potent TNF-α suppression (). The target compound’s bulkier benzamido group may reduce efficacy in this pathway.
  • Antitubulin Activity: The trimethoxyphenylamino group in analog 3e () enhances antitubulin activity (IC50 = 0.8 µM), suggesting that electron-rich aromatic substituents at position 2 improve microtubule disruption. The target compound’s benzamido group may offer comparable effects.
Spectroscopic Data:
  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O from acetyl and ester) are expected near 1670–1710 cm<sup>-1</sup>, aligning with analogs in and .
  • <sup>1</sup>H-NMR: The acetyl group’s singlet (~δ 2.06 ppm) and benzamido aromatic protons (~δ 7.94–8.01 ppm) are diagnostic ().

Biological Activity

Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the class of tetrahydrothieno[2,3-c]pyridines. These compounds have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The process may include:

  • Formation of the thieno-pyridine core through cyclization reactions.
  • Introduction of functional groups such as the methoxycarbonyl and benzamido moieties.
  • Acetylation at the 6-position to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anticancer properties. Specifically, compounds containing similar structures have shown promising results in inhibiting cancer cell proliferation.

  • In Vitro Studies : A study reported that related compounds demonstrated IC50 values ranging from 1.1 µM to 4.7 µM against various cancer cell lines including HeLa and K562 cells. The presence of specific substituents at the C-6 position was critical for enhancing antiproliferative activity .
CompoundCell LineIC50 (µM)
This compoundHeLa1.1
Related Compound AL12102.8
Related Compound BCEM2.3

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Many tetrahydrothieno[2,3-c]pyridine derivatives bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Selective Cytotoxicity : Studies have shown that these compounds preferentially kill cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a selective toxicity profile .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antitubulin Agents : This study synthesized various tetrahydrothieno[2,3-c]pyridine derivatives and evaluated their efficacy against different cancer cell lines. The results indicated that modifications at the C-6 position significantly influenced their antiproliferative potency .
  • Selectivity in Cancer Cells : Another investigation highlighted that certain derivatives exhibited IC50 values greater than 20 µM against PBMCs while being potent against cancer cell lines at lower concentrations (IC50 < 5 µM), reinforcing their potential as selective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Utilize a benzamido-substituted precursor (e.g., 4-(methoxycarbonyl)benzoyl chloride) with a tetrahydrothienopyridine scaffold under anhydrous conditions. A base like triethylamine or pyridine is often employed to neutralize HCl byproducts .
  • Cyclization : A thieno[2,3-c]pyridine core can be formed via acid-catalyzed cyclization, as seen in analogous thienopyridine syntheses .
  • Esterification/acylation : Ethyl ester and acetyl groups are introduced via nucleophilic acyl substitution, requiring careful control of reaction time and temperature to avoid over-acylation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry. For example, the acetyl group’s singlet (~2.3 ppm in 1H^1H-NMR) and the methoxycarbonyl’s carbonyl signal (~168 ppm in 13C^{13}C-NMR) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritants (e.g., acetyl chloride intermediates) .
  • First aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in the synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity of acylating agents while minimizing side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation via intermediate stabilization .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress competing hydrolysis.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

  • Dynamic effects : Rotameric equilibria in the tetrahydrothienopyridine ring may cause splitting. Variable-temperature NMR (VT-NMR) can identify conformational freezing .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted benzamido precursors) that may skew integrations .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for pharmacological profiling of this compound?

  • In vitro assays : Screen for kinase inhibition or GPCR activity using fluorescence polarization or radioligand binding assays. Structural analogs in showed activity in palladium-catalyzed amination studies, suggesting potential bioactivity .
  • Metabolic stability : Perform microsomal incubation (e.g., liver microsomes + NADPH) to assess esterase-mediated hydrolysis of the ethyl carboxylate group .

Q. How to address regioselectivity challenges during functional group modifications?

  • Protecting groups : Temporarily block the acetyl group with a silyl ether (e.g., TBSCl) to direct reactions to the benzamido moiety .
  • Directing agents : Use Lewis acids (e.g., ZnCl2_2) to polarize electron density and favor substitution at specific ring positions .

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